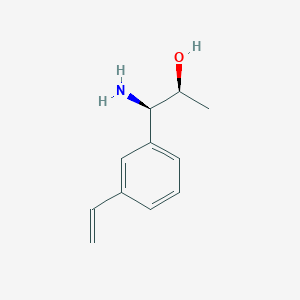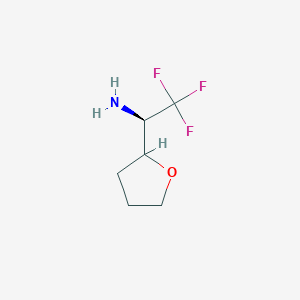
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated amine compound that features a tetrahydrofuran ring Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and trifluoroacetaldehyde.
Reaction Conditions: The key steps involve the formation of the tetrahydrofuran ring and the introduction of the trifluoroethylamine group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and cyclization.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism by which (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry. The tetrahydrofuran ring provides structural rigidity and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine: can be compared with other fluorinated amines and tetrahydrofuran derivatives.
Fluorinated Amines: Compounds like 2,2,2-trifluoroethylamine and 2,2,2-trifluoro-1-phenylethanamine share similar properties but differ in their specific applications and reactivity.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-2-methanol have different functional groups but share the tetrahydrofuran ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10F3NO |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2/t4?,5-/m1/s1 |
InChI-Schlüssel |
YHDUNAWVOZKFKD-BRJRFNKRSA-N |
Isomerische SMILES |
C1CC(OC1)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1CC(OC1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


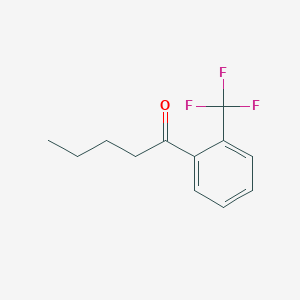
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
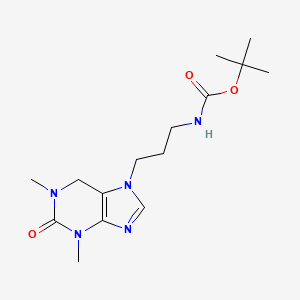
![(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)



![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)
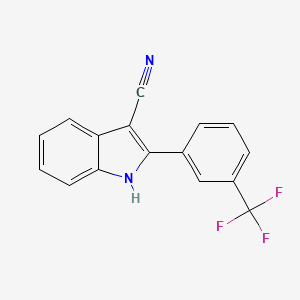
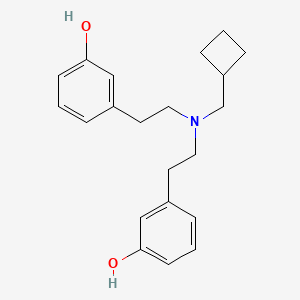
![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053316.png)
